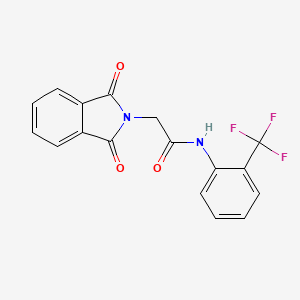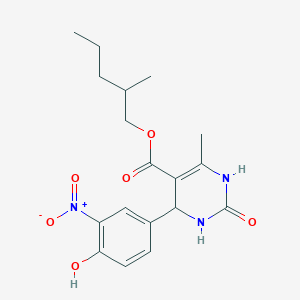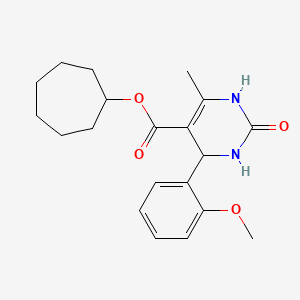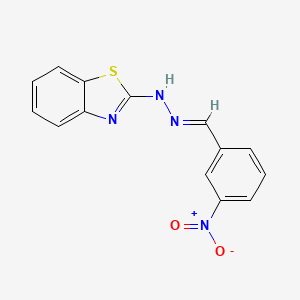![molecular formula C21H10Cl3NO3 B11699848 5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11699848.png)
5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group, multiple chlorine atoms, and an isoindole core, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with hexamine and ammonium chloride in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H10Cl3NO3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(2-benzoyl-4-chlorophenyl)-5,6-dichloroisoindole-1,3-dione |
InChI |
InChI=1S/C21H10Cl3NO3/c22-12-6-7-18(15(8-12)19(26)11-4-2-1-3-5-11)25-20(27)13-9-16(23)17(24)10-14(13)21(25)28/h1-10H |
InChI Key |
GSGGJILHZBHTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11699766.png)
![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11699770.png)
![2-{[(2,3-dichlorophenyl)amino]methyl}-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11699771.png)




![3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699820.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11699826.png)

![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B11699835.png)
![N-(butan-2-yl)-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11699843.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699844.png)
